molecular formula C5H6N2O2S B12834915 4-Aminopyridine-2-sulfinic acid

4-Aminopyridine-2-sulfinic acid

Cat. No.: B12834915
M. Wt: 158.18 g/mol
InChI Key: DCBHEWUTSHBACA-UHFFFAOYSA-N
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Description

4-Aminopyridine-2-sulfinic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a derivative of 4-aminopyridine, which is known for its ability to enhance neural transmission by blocking potassium channels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2-sulfinic acid typically involves the sulfonation of 4-aminopyridine. One common method includes the reaction of 4-aminopyridine with sulfur dioxide and an oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridine-2-sulfinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfhydryl group.

    Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfhydryl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Aminopyridine-2-sulfinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential effects on neural transmission and its ability to modulate ion channels.

    Medicine: Research is ongoing to explore its potential in treating neurological disorders, such as multiple sclerosis and epilepsy.

    Industry: It can be used in the development of new materials and as an intermediate in chemical synthesis.

Mechanism of Action

The primary mechanism of action of 4-aminopyridine-2-sulfinic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potential in neurons, leading to increased neurotransmitter release and enhanced neuronal signaling. The compound’s effects on neural transmission make it a valuable tool in neuroscience research.

Comparison with Similar Compounds

    4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve conduction.

    2-Aminopyridine:

    3-Aminopyridine: Studied for its effects on neural transmission and potential therapeutic uses.

Uniqueness: 4-Aminopyridine-2-sulfinic acid stands out due to its unique sulfinic acid group, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

4-aminopyridine-2-sulfinic acid

InChI

InChI=1S/C5H6N2O2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H2,6,7)(H,8,9)

InChI Key

DCBHEWUTSHBACA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)S(=O)O

Origin of Product

United States

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